2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate
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Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a chlorobenzyl acetamide group
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a benzimidazole core, which is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Compounds with a benzimidazole core have been known to interact with various targets in diverse ways . The exact interaction of this compound with its targets and the resulting changes would need to be determined through experimental studies.
Biochemical Pathways
Benzimidazole derivatives have been found to impact a wide range of pathways, but without specific research on this compound, it’s difficult to determine the exact pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Piperazine Derivatization: The benzimidazole is then alkylated with a piperazine derivative under basic conditions.
Acetamide Formation: The resulting intermediate is reacted with 2-chlorobenzyl chloride in the presence of a base to form the acetamide linkage.
Dioxalate Salt Formation: Finally, the compound is converted to its dioxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and piperazine rings.
Reduction: Reduced forms of any nitro-containing derivatives.
Substitution: Substituted products at the chlorobenzyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the interactions of benzimidazole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide
- 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorobenzyl)acetamide
- 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-bromobenzyl)acetamide
Uniqueness
The uniqueness of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O.2C2H2O4/c22-17-6-2-1-5-16(17)13-23-21(28)15-27-11-9-26(10-12-27)14-20-24-18-7-3-4-8-19(18)25-20;2*3-1(4)2(5)6/h1-8H,9-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWCGODBYQJAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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